molecular formula C11H11N3OS B7738382 (E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol CAS No. 302804-77-9

(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol

Cat. No.: B7738382
CAS No.: 302804-77-9
M. Wt: 233.29 g/mol
InChI Key: XEAQSSVBPABTJJ-WUXMJOGZSA-N
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Description

(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Biological Activity

(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol, a compound characterized by its hydrazone linkage and thiazole moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3OSC_{11}H_{11}N_{3}OS, with a molar mass of 233.29 g/mol. The compound features a hydrazone functional group and a thiazole ring, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Cell Line IC50 (µM)
Melanoma (A375)10.5
Breast Cancer (MCF7)12.3
Lung Cancer (A549)15.7

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Mechanistic Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer progression and bacterial resistance. The compound demonstrates strong binding affinity to acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Binding Affinity Data

Target Protein Binding Energy (kcal/mol)
Acetylcholinesterase-9.8
Topoisomerase II-8.5

This data indicates that the compound may inhibit these enzymes effectively, contributing to its therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed enhanced activity against biofilms formed by Staphylococcus aureus, thereby highlighting its potential in treating persistent infections associated with biofilm formation .
  • Cancer Cell Line Studies : In a comparative study, this compound was tested alongside known chemotherapeutics, showing superior efficacy in inducing apoptosis in resistant cancer cell lines, suggesting its role as an adjunct therapy in cancer treatment protocols .

Properties

IUPAC Name

2-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-7-16-11(13-8)14-12-6-9-4-2-3-5-10(9)15/h2-7,15H,1H3,(H,13,14)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQSSVBPABTJJ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425669
Record name ZINC03921213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302804-77-9
Record name ZINC03921213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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